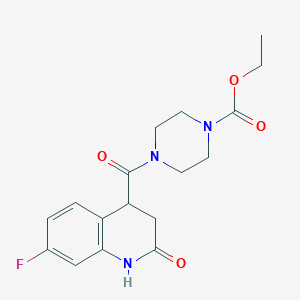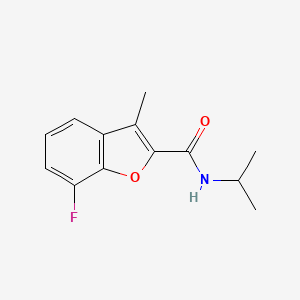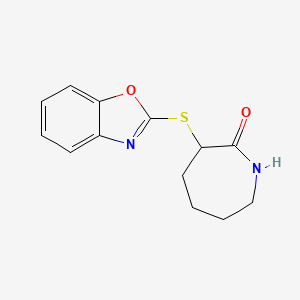![molecular formula C13H15FN6O B7462458 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone, commonly known as FPE or FPE-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research. FPE-1 belongs to the class of piperazine compounds and has a tetrazole ring attached to it.
Wirkmechanismus
FPE-1 acts as a sigma-1 receptor agonist and a serotonin transporter inhibitor. Sigma-1 receptors are involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. The inhibition of serotonin transporters by FPE-1 leads to an increase in serotonin levels in the synaptic cleft, which can result in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that FPE-1 has anxiolytic and antidepressant effects in animal models. FPE-1 has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response. Additionally, FPE-1 has been found to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPE-1 in lab experiments is its specificity for sigma-1 receptors and serotonin transporters. This specificity allows for the study of these receptors without affecting other neurotransmitter systems. Additionally, FPE-1 has been found to have a low toxicity profile in animal models, making it a safe compound for use in lab experiments. However, one limitation of using FPE-1 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of FPE-1. One direction is the development of new antidepressant drugs based on FPE-1's mechanism of action. Another direction is the study of FPE-1's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the role of sigma-1 receptors and serotonin transporters in various physiological processes.
Synthesemethoden
The synthesis of FPE-1 involves the reaction of 2-fluoroaniline with piperazine in the presence of a catalyst to form N-(2-fluorophenyl)piperazine. This intermediate is then reacted with ethyl chloroacetate to form N-(2-fluorophenyl)piperazine-1-carboxylate. The final step involves reacting N-(2-fluorophenyl)piperazine-1-carboxylate with sodium azide to form FPE-1.
Wissenschaftliche Forschungsanwendungen
FPE-1 has potential use in scientific research as it has been found to interact with the serotonin transporter and sigma receptors. This interaction can be useful in studying the role of these receptors in various physiological processes, such as mood regulation and pain perception. FPE-1 has also been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new antidepressant drugs.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6O/c14-11-3-1-2-4-12(11)18-5-7-19(8-6-18)13(21)9-20-10-15-16-17-20/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNOWFCLBWQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)
![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)

![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)

![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)

![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)